molecular formula C7H8ClNO B1604419 4-Chloro-2-ethoxypyridine CAS No. 856851-45-1

4-Chloro-2-ethoxypyridine

Cat. No. B1604419
M. Wt: 157.6 g/mol
InChI Key: XOSONVLDQZMCBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-ethoxypyridine is a heterocyclic compound with a molecular formula of C7H8ClNO . It has a molecular weight of 157.6 . The compound is typically stored at temperatures between 0-8°C .


Synthesis Analysis

The synthesis of 4-Chloro-2-ethoxypyridine involves regioselective lithiation of 3-chloro-2-ethoxypyridine and a related 2-thio-derivative followed by treatment with aryl- and alkylmagnesium halides as well as magnesium thiolates at -78°C . This process produces 3,4-pyridynes during heating to 75°C .


Molecular Structure Analysis

The InChI code for 4-Chloro-2-ethoxypyridine is 1S/C7H8ClNO/c1-2-10-7-5-6 (8)3-4-9-7/h3-5H,2H2,1H3 . The compound’s linear formula is C7H8CLNO .


Physical And Chemical Properties Analysis

4-Chloro-2-ethoxypyridine has a molecular weight of 157.6 . It is typically stored at temperatures between 0-8°C .

Scientific Research Applications

Rearrangements and Aminations

4-Chloro-2-ethoxypyridine is involved in various rearrangement reactions, particularly during aminations. Pieterse and Hertog (2010) found that halopyridines, presumably including 4-chloro-2-ethoxypyridine, undergo rearrangements during amination, potentially involving pyridyne intermediates (Pieterse & Hertog, 2010).

Reactivity with Hydrochloric Acid

Hertog and Bruyn (2010) investigated the behavior of bromo-derivatives of ethoxypyridines, including structures similar to 4-chloro-2-ethoxypyridine, when heated with aqueous hydrochloric acid (Hertog & Bruyn, 2010).

Synthesis and Reactivity Studies

Studies by Kolder and Hertog (2010) involved the synthesis and examination of the reactivity of derivatives of dihydroxypyridine, which included compounds such as 5-chloro-2-ethoxy-4-hydroxypyridine, relevant to 4-chloro-2-ethoxypyridine (Kolder & Hertog, 2010).

Regioselective Difunctionalization

Heinz et al. (2021) reported on the regioselective difunctionalization of pyridines via 3,4-pyridynes, which includes the modification of compounds like 3-chloro-2-ethoxypyridine, closely related to 4-chloro-2-ethoxypyridine (Heinz et al., 2021).

Complex Formation with Metal Halides

Karayannis et al. (1969) synthesized complexes of 4-ethoxypyridine N-oxide (EPNO) with metal halides and perchlorates, which indicates the potential of 4-chloro-2-ethoxypyridine in forming metal complexes (Karayannis et al., 1969).

Chemical and Pharmacological Data

Bijlsma and Hertog (2010) described syntheses related to aminoethoxypyridines, which include compounds like 3-amino-4-ethoxypyridine, suggesting potential pharmacological applications for similar structures like 4-chloro-2-ethoxypyridine (Bijlsma & Hertog, 2010).

Synthesis for Gastric-Acid Inhibiting Compounds

Mittelbach et al. (1988) described the synthesis of a compound like 4-methoxy-2,3,5-trimethylpyridine, a building block for gastric-acid inhibiting compounds, suggesting possible applications for similar compounds including 4-chloro-2-ethoxypyridine (Mittelbach et al., 1988).

Metal Complexes with Pyridine Derivatives

Ghosh et al. (2015) synthesized a series of mononuclear trimethylplatinum(IV) complexes with pyridine derivatives, indicating the potential for 4-chloro-2-ethoxypyridine in forming similar complexes (Ghosh et al., 2015).

Anticancer Agent Synthesis

Temple et al. (1983) conducted research on the synthesis of potential anticancer agents, using pyridine derivatives, suggesting that similar work could be done using 4-chloro-2-ethoxypyridine (Temple et al., 1983).

Rearrangement Studies in Pyridine Derivatives

Lister et al. (2003) studied the rearrangement of alkoxypyridines to N-alkylpyridones, which can provide insights into the behavior of similar compounds like 4-chloro-2-ethoxypyridine (Lister et al., 2003).

Synthesis of Plant Growth Substances

Denhertog and Maas (1975) synthesized 4-pyridoxyacetic acid via a pyridine N-oxide derivative for plant growth studies, which could be relevant for synthesizing similar compounds from 4-chloro-2-ethoxypyridine (Denhertog & Maas, 1975).

Metal Complex Synthesis

Research by Liu et al. (2001) on metal complexes of pyridine derivatives suggests the possibility of 4-chloro-2-ethoxypyridine being used in similar complex formations (Liu et al., 2001).

Safety And Hazards

The safety information for 4-Chloro-2-ethoxypyridine includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust), P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+352 (IF ON SKIN: Wash with plenty of water) .

properties

IUPAC Name

4-chloro-2-ethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-2-10-7-5-6(8)3-4-9-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSONVLDQZMCBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649902
Record name 4-Chloro-2-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-ethoxypyridine

CAS RN

856851-45-1
Record name 4-Chloro-2-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-ethoxypyridine
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-ethoxypyridine
Reactant of Route 3
Reactant of Route 3
4-Chloro-2-ethoxypyridine
Reactant of Route 4
Reactant of Route 4
4-Chloro-2-ethoxypyridine
Reactant of Route 5
Reactant of Route 5
4-Chloro-2-ethoxypyridine
Reactant of Route 6
Reactant of Route 6
4-Chloro-2-ethoxypyridine

Citations

For This Compound
2
Citations
CR Kolder, HJ Den Hertog - Recueil des Travaux Chimiques …, 1953 - Wiley Online Library
… The reaction product (4-chloro-2-ethoxypyridine (XI) ) could then be transformed into 4,5-dichloro-2-ethoxypyridine (XII) in an excellent yield by passing an excess of chlorine gas …
Number of citations: 49 onlinelibrary.wiley.com
M Schlosser, T Rausis - Helvetica chimica acta, 2005 - Wiley Online Library
The relative displacement rates of the halide substituent from 2‐fluoro‐ and 2‐chloropyridines by EtONa in EtOH at +25 were assessed by competition kinetics. The 2‐fluoropyridine …
Number of citations: 39 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.